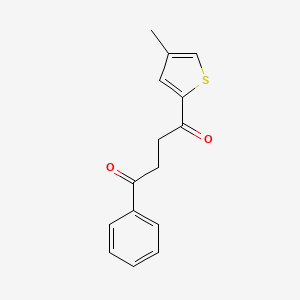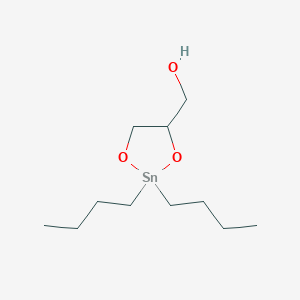![molecular formula C14H11ClN2O3 B14354089 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-51-0](/img/structure/B14354089.png)
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group, a hydroxy group, and a pyridin-3-ylmethylcarbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl chloride group can be reduced to a benzyl alcohol.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA) are typical.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces benzyl alcohol.
Substitution: Produces substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. The hydroxy and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridin-3-ylmethylcarbamoyl group may interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl chloride
- 2-Hydroxy-5-{[(pyridin-4-yl)methyl]carbamoyl}benzoyl chloride
Uniqueness
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the position of the pyridin-3-ylmethylcarbamoyl group, which can influence its reactivity and interaction with biological targets compared to its isomers.
Eigenschaften
CAS-Nummer |
90183-51-0 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C14H11ClN2O3/c15-13(19)11-6-10(3-4-12(11)18)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20) |
InChI-Schlüssel |
ZKKPGGKDZSNHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)
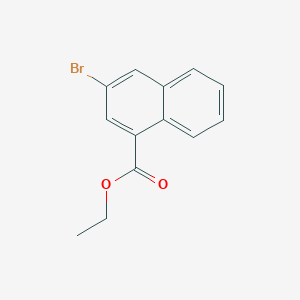
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
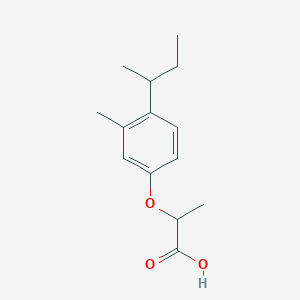

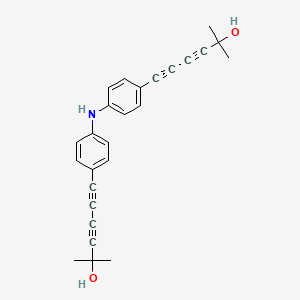
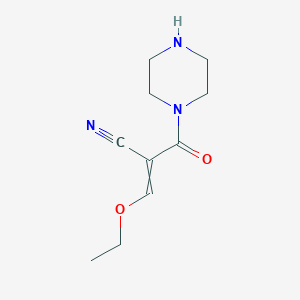
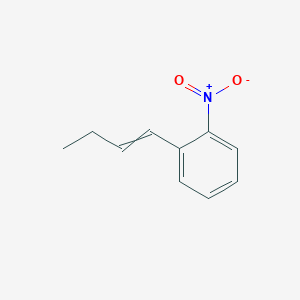
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
